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Compound of Interest

Compound Name: Propyl! propionate

Cat. No.: B091320

Propyl propionate is an ester with distinct proton and carbon environments that are readily
distinguishable by NMR spectroscopy. Its functional groups and fragmentation patterns are
identifiable through IR spectroscopy and Mass Spectrometry, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.[1] For a liquid sample like propyl propionate, analysis is typically
conducted by dissolving the compound in a deuterated solvent, such as chloroform-d (CDCIs),
which is NMR-inactive in tH NMR, and contains a reference standard like tetramethylsilane
(TMS).[2]

'H NMR Spectral Data

The *H NMR spectrum provides information about the number of different types of protons,
their electronic environment, and the connectivity to neighboring protons.
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Chemical Shift (8)

Integration Multiplicity Assignment
ppm
~4.00 2H Triplet (t) -O-CHz2-CH2-CHs
~2.28 2H Quartet (q) -CO-CH2-CHs
~1.65 2H Sextet -O-CH2-CH2-CHs
~1.14 3H Triplet (t) -CO-CH2-CHs
~0.92 3H Triplet (t) -O-CH2-CH2-CHs

Note: Data sourced from SpectraBase and ChemicalBook.[3][4][5] Actual chemical shifts may

vary slightly depending on the solvent and instrument.

3C NMR Spectral Data

The 3C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon

environments in the molecule.[6][7]

Chemical Shift (8) ppm Assighment
~174.6 C=0

~66.2 -O-CH2-CH2-CHs
~27.6 -CO-CH2-CHs
~22.0 -O-CH2-CH2-CHs
~10.4 -O-CH2-CH2-CHs
~9.1 -CO-CH2-CHs

Note: Data sourced from SpectraBase and ChemicalBook.[8][9]

NMR Experimental Protocol

Sample Preparation:
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e Dissolve approximately 10-20 mg of the propyl propionate sample in 0.6-0.8 mL of a
deuterated solvent (e.g., CDCIs).

e Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to
0.00 ppm for reference.[2]

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition (*H NMR):
e The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

o A standard single-pulse experiment is run. A sufficient number of scans are acquired to
achieve a good signal-to-noise ratio.

o The Free Induction Decay (FID) is processed using a Fourier transform.
Data Acquisition (*3C NMR):
o A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.[6]

o Alonger relaxation delay (e.g., 1-2 seconds) is often employed compared to *H NMR to
ensure proper relaxation of the carbon nuclei.[6]

e Due to the low natural abundance of 13C (1.1%), a larger number of scans is required to
obtain a spectrum with an adequate signal-to-noise ratio.[7]

The logical relationship for assigning the structure based on NMR data is visualized below.

NMR Spectral Assignment for Propyl Propionate.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation, which corresponds to specific bond vibrations.[10]
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Functional Group

Wavenumber (cm~12) Vibration Type .
Assignment
~2965-2870 C-H Stretch Alkyl (sp3® C-H)
~1740 C=0 Stretch Ester Carbonyl
~1180 C-O Stretch Ester (C-O-C)

Note: Data sourced from NIST WebBook and ChemicalBook.[11][12][13]

IR Experimental Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that
requires minimal preparation.[10][14]

e Background Scan: An initial IR spectrum of the clean, empty ATR crystal is recorded as the
background. This is subtracted from the sample spectrum to remove interference from the
atmosphere (e.g., CO2, H20).[10]

o Sample Application: A small drop of neat propyl propionate is placed directly onto the
surface of the ATR crystal.

» Data Acquisition: The IR spectrum of the sample is recorded. The instrument measures the
absorbance of the evanescent wave that penetrates the sample.[10]

» Cleaning: After analysis, the crystal is carefully cleaned with a suitable solvent (e.qg.,
isopropanol) and dried.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For propyl propionate (molar mass 116.16 g/mol ), Electron lonization (El) is a
common technique.
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m/z (Mass/Charge) Proposed Fragment Identity
116 [CeH1202]* Molecular lon (M*")
87 [M - CzHs]* Loss of ethyl radical

75 [CH CH2COO H ]+ McLafferty Rearrangement
3 2 2

product
57 [CHsCH2CQ]* Acylium ion
43 [CH3CH2CHz]* Propyl cation
29 [CH3CHz]* Ethyl cation

Note: Fragmentation data interpreted from typical ester fragmentation patterns and data from
NIST.[12][16][17][18][19]

MS Experimental Protocol (Electron lonization)

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is
vaporized.

lonization: In the EI source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming
a radical cation known as the molecular ion (M*").[20]

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation,
breaking into smaller, charged ions (fragment ions) and neutral radicals.

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole
or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[21]

Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.

The fragmentation pathway is a key logical relationship in interpreting mass spectra.
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[CeH1202]*
m/z = 116

Propyl Propionate

McLafferty

-Gt Rearrangement

[M - C2Hs]*
m/z = 87

McLafferty Product
[C3H7O2]*
m/z =75

- *OCH2CH2CHs - *COOCH2CHs

Acylium lon

[CHsCH2CO]+
m/z =57

CcOo

Propyl Cation
[CsH7]*
m/z = 43

Ethyl Cation
[C2Hs]*
m/z = 29
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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